Ethyl 4-(3-aminophenoxy)benzoate
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Overview
Description
Ethyl 4-(3-aminophenoxy)benzoate is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 3-aminophenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 4-(3-aminophenoxy)benzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and motor function.
Mode of Action
This compound acts by binding to specific parts of the sodium ion channels on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Result of Action
The primary result of this compound’s action is local anesthesia . By blocking nerve impulses, it causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures that require local anesthesia, such as minor surgical operations, dental procedures, and treatment of skin conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 257.28
Cellular Effects
It is known that similar compounds can have significant effects on various types of cells and cellular processes . For instance, Ethyl 3,4-dihydroxy benzoate has been shown to protect against hypoxia-induced oxidative damage in L6 myoblast cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-aminophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 3-aminophenol in the presence of a suitable base, such as potassium carbonate, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-aminophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenoxy compounds .
Scientific Research Applications
Ethyl 4-(3-aminophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar in structure but lacks the phenoxy group.
Ethyl 4-nitrobenzoate: Contains a nitro group instead of an amino group.
Ethyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an aminophenoxy group.
Uniqueness
Ethyl 4-(3-aminophenoxy)benzoate is unique due to the presence of both an ethyl ester and a 3-aminophenoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(3-aminophenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKZNSWHIIXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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